molecular formula C25H29N5O2S B2732253 N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251693-86-3

N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2732253
CAS No.: 1251693-86-3
M. Wt: 463.6
InChI Key: DAXHEDJYGOJZRB-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ylsulfanylacetamide scaffold substituted with a 4-(4-methoxyphenyl)piperazine group at the 6-position of the pyrimidine ring and a 2-ethylphenyl group on the acetamide nitrogen. Such structural attributes are common in bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-19-6-4-5-7-22(19)28-24(31)17-33-25-16-23(26-18-27-25)30-14-12-29(13-15-30)20-8-10-21(32-2)11-9-20/h4-11,16,18H,3,12-15,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXHEDJYGOJZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide, identified by its CAS number 1251693-86-3, is a compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC25H29N5O2S
Molecular Weight463.6 g/mol
CAS Number1251693-86-3

The compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a thioacetamide group, which are critical for its biological activity.

Anticonvulsant Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticonvulsant activity. For instance, thiazole-bearing molecules have shown significant protection in seizure models, suggesting that the incorporation of piperazine and pyrimidine derivatives may enhance anticonvulsant effects. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased efficacy in seizure protection tests .

Antitumor Activity

Research has demonstrated that derivatives related to this compound exhibit cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar piperazine and methoxyphenyl substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin .

Antibacterial Properties

The antibacterial potential of thiazole and pyrimidine derivatives has been documented, with several compounds displaying activity against Gram-positive bacteria. The structure of this compound suggests it may also possess similar antibacterial properties due to its functional groups that enhance interaction with bacterial targets .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl and piperazine rings significantly influence biological activity. Specifically:

  • Methoxy Substitution : Enhances lipophilicity and biological interaction.
  • Pyrimidine Ring : Critical for receptor binding and activity modulation.

The presence of sulfur in the thioacetamide group may also play a role in enhancing bioactivity through improved binding affinity to biological targets.

Study 1: Anticonvulsant Activity Assessment

A study conducted on various thiazole and pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited superior anticonvulsant properties in animal models. The tested compound showed a median effective dose (ED50) significantly lower than traditional anticonvulsants, indicating its potential as a therapeutic agent .

Study 2: Cytotoxicity Against Cancer Cells

In vitro testing of related compounds revealed that those possessing the piperazine-pyrimidine scaffold exhibited IC50 values against A431 and Jurkat cell lines comparable to established chemotherapeutics. This suggests that this compound could be a candidate for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinylsulfanyl Acetamide Derivatives

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Key Differences: The pyrimidine ring here is substituted with amino groups (4,6-diamino) instead of a 4-methoxyphenylpiperazine. The dihedral angle between the pyrimidine and benzene rings is 67.84° (vs. likely smaller angles in the target compound due to piperazine flexibility), influencing conformational stability .
  • Implications: The diaminopyrimidine group may enhance hydrogen bonding but reduce lipophilicity compared to the methoxyphenylpiperazine substituent.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Key Differences: Methyl groups on the pyrimidine ring and a 4-methylpyridinyl acetamide substituent.
  • Implications :
    • The pyridinyl group may improve solubility but limit aromatic stacking compared to the ethylphenyl group.

Piperazine-Containing Analogs

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
  • Key Differences :
    • The piperazine is sulfonylated (electron-withdrawing) rather than substituted with a 4-methoxyphenyl group (electron-donating).
    • Fluorophenyl substituent on acetamide vs. ethylphenyl in the target compound .
  • Implications :
    • Sulfonyl groups may reduce basicity of the piperazine nitrogen, altering pharmacokinetics.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
  • Key Differences: Shares the 4-methoxyphenylpiperazine group but attaches the acetamide to a benzothiazolylphenyl group.
  • Implications :
    • The benzothiazole may enhance binding to kinase targets but increase molecular weight and metabolic complexity.

Triazolylsulfanyl and Trifluoromethylpyrimidine Analogs

N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences: Triazole core replaces pyrimidine; halogen substituents (Br, F, Cl) enhance hydrophobicity. No piperazine group, limiting conformational adaptability .
  • Implications :
    • Halogens may improve target affinity but raise toxicity concerns.
N-(4-Methylpiperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethylpyrimidin-2-ylsulfanyl)acetamide
  • Key Differences :
    • Trifluoromethyl and thiophen groups on pyrimidine vs. methoxyphenylpiperazine.
    • Methylpiperazine on acetamide nitrogen instead of ethylphenyl .
  • Implications :
    • Trifluoromethyl increases metabolic stability but may reduce solubility.

Structural and Pharmacological Trends

Substituent Effects on Bioactivity

  • Piperazine Modifications :
    • Methoxyphenylpiperazine (target compound) balances electron donation and lipophilicity, favoring CNS penetration .
    • Sulfonylated piperazines (e.g., ) may target enzymes like carbonic anhydrase due to sulfonamide motifs .
  • Aryl Groups :
    • Ethylphenyl (target) offers moderate hydrophobicity vs. halogenated phenyls (e.g., ), which may enhance binding but increase toxicity .

Conformational Analysis

  • Dihedral angles between aromatic rings influence intramolecular hydrogen bonding and receptor fit. For example, the target compound’s flexible piperazine linker may allow optimal positioning compared to rigid analogs like diaminopyrimidine derivatives .

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